molecular formula C22H23NO3S B12188040 1-[(4-Propoxynaphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

1-[(4-Propoxynaphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B12188040
M. Wt: 381.5 g/mol
InChI Key: MWNPFPXZNSLSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Propoxynaphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of sulfonyl quinolines. This compound is characterized by the presence of a naphthyl group, a sulfonyl group, and a tetrahydroquinoline moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Propoxynaphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the sulfonylation of 1,2,3,4-tetrahydroquinoline with 4-propoxynaphthalene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Propoxynaphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[(4-Propoxynaphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[(4-Propoxynaphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The naphthyl and tetrahydroquinoline moieties may interact with cellular membranes or DNA, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to modulate enzyme activity and signal transduction pathways is of particular interest.

Comparison with Similar Compounds

  • 1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
  • 1-[(4-Methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
  • 1-[(4-Methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Uniqueness: 1-[(4-Propoxynaphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline is unique due to the presence of the propoxynaphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H23NO3S

Molecular Weight

381.5 g/mol

IUPAC Name

1-(4-propoxynaphthalen-1-yl)sulfonyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C22H23NO3S/c1-2-16-26-21-13-14-22(19-11-5-4-10-18(19)21)27(24,25)23-15-7-9-17-8-3-6-12-20(17)23/h3-6,8,10-14H,2,7,9,15-16H2,1H3

InChI Key

MWNPFPXZNSLSAX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

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